molecular formula C18H25N3O6S2 B2930458 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 956252-46-3

4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine

Cat. No.: B2930458
CAS No.: 956252-46-3
M. Wt: 443.53
InChI Key: RMDVHSKEGGDTRU-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring dual sulfonyl groups. The pyrazole core is substituted with 3,5-dimethyl groups, while one sulfonyl group links to a 4-(propan-2-yloxy)benzenesulfonyl moiety, and the other connects to a morpholine ring. Its structure has likely been resolved using crystallographic tools like SHELXL, a widely used refinement program in small-molecule crystallography .

Properties

IUPAC Name

4-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S2/c1-13(2)27-16-5-7-17(8-6-16)28(22,23)21-15(4)18(14(3)19-21)29(24,25)20-9-11-26-12-10-20/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDVHSKEGGDTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the benzenesulfonyl group with isopropyl alcohol in the presence of a strong acid like sulfuric acid.

    Formation of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially converting it to a benzenesulfinyl or benzenesulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzenesulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives with N-Substituents

describes N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key differences include:

  • Core Structure : The target compound has a fully aromatic pyrazole ring, whereas compounds are dihydro-pyrazolines (partially saturated). Saturation affects electronic properties and conformational flexibility.
  • Functional Groups : The dual sulfonyl groups in the target compound increase polarity and may enhance binding to charged biological targets, unlike the carbaldehyde or ketone groups in analogs .

Benzenesulfonyl Chlorides with Fluorinated Chains

lists perfluorinated benzenesulfonyl chlorides (e.g., 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride). Key contrasts:

  • Fluorination : compounds feature long perfluorinated chains, conferring extreme hydrophobicity and chemical inertness. The target’s propan-2-yloxy group balances moderate hydrophobicity with synthetic accessibility.

Structural and Property Comparison Table

Compound Class Core Structure Key Substituents Molecular Weight* Hypothesized Solubility Potential Applications
Target Compound Pyrazole 3,5-dimethyl; dual sulfonyl; morpholine ~525 g/mol Moderate (polar org.) Pharmaceuticals, agrochemicals
Pyrazoline Derivatives () Dihydro-pyrazole Fluorophenyl; carbaldehyde/ketone ~280–350 g/mol Low to moderate Synthetic intermediates
Fluorinated Sulfonyl Chlorides () Benzene Perfluorinated chains ~500–700 g/mol Very low (non-polar) Surfactants, coatings

*Molecular weights estimated from structural formulas.

Research Findings and Implications

  • This contrasts with electron-withdrawing fluorine atoms in compounds, which enhance stability but reduce reactivity .
  • Solubility : The morpholine group likely improves aqueous solubility compared to fully fluorinated analogs, making the target more suitable for drug delivery systems .
  • Synthetic Utility : The propan-2-yloxy group offers a synthetically tractable route compared to complex fluorination processes required for compounds.

Biological Activity

4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine, identified by the CAS number 956252-46-3, is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound features a complex structure that includes a morpholine ring and a pyrazole moiety linked via sulfonyl groups. Its molecular formula is C18H25N3O6S2, with a molecular weight of approximately 443.53 g/mol .

Chemical Structure and Properties

The compound's structure incorporates several functional groups, which contribute to its biological activity. The presence of both the pyrazole and sulfonamide functionalities is significant as these groups are associated with various pharmacological effects.

Key Structural Features:

  • Morpholine Ring: Contributes to the compound's solubility and potential interactions with biological targets.
  • Pyrazole Moiety: Known for its diverse biological activities, including anticancer and anti-inflammatory properties.
  • Sulfonamide Group: Typically exhibits antibacterial and enzyme inhibitory activities.

Biological Activities

Research indicates that compounds within the pyrazole-sulfonamide class exhibit a wide range of biological activities, including:

  • Antiproliferative Activity:
    • A study evaluated new pyrazole-4-sulfonamide derivatives for their antiproliferative effects against U937 cells using the CellTiter-Glo Luminescent assay. The results showed varying degrees of activity, with specific derivatives demonstrating significant inhibition .
  • Enzyme Inhibition:
    • The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes and disease states . Such inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
  • Antibacterial Activity:
    • Sulfonamide derivatives have been noted for their antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The specific compound's activity against these pathogens remains to be fully characterized through empirical studies .
  • Antitumor Properties:
    • Pyrazole derivatives have shown promise in cancer research, with some compounds exhibiting cytotoxic effects on tumor cells. Further studies are needed to explore the mechanisms through which this compound may exert its antitumor effects .

Case Studies and Research Findings

Recent investigations into related pyrazole-sulfonamide compounds have highlighted their potential in treating various diseases:

StudyFindings
PMC10373183Evaluated antiproliferative activity; some derivatives showed IC50 values indicating effective cell growth inhibition .
Arch. PharmReported antibacterial activity of sulfonamide derivatives; moderate to strong efficacy against selected bacterial strains .
J. Med. ChemDiscussed the synthesis and biological evaluation of similar compounds, emphasizing their diverse pharmacological profiles .

Conclusion and Future Directions

The biological activity of this compound suggests significant therapeutic potential across multiple domains, including oncology and infectious diseases. However, comprehensive studies are necessary to elucidate its mechanisms of action fully and optimize its pharmacological applications.

Future research should focus on:

  • Detailed in vitro and in vivo studies to assess efficacy and safety.
  • Structure-activity relationship (SAR) studies to refine the compound's design for enhanced biological activity.
  • Exploration of potential combination therapies with existing drugs to improve treatment outcomes in various diseases.

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